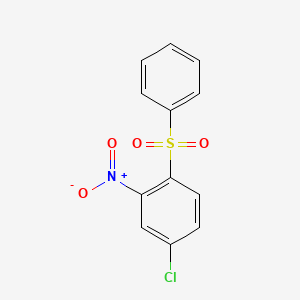
Batabulin sodium
Overview
Description
Batabulin Sodium is the sodium salt form of batabulin, a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity . It covalently binds to and selectively modifies the beta 1, beta 2, beta 3, and beta 4 isotypes of beta tubulin at a conserved cysteine residue, resulting in disruption of microtubule polymerization, collapse of the cytoskeleton, an increase in chromosomal ploidy, cell cycle arrest, and tumor cell apoptosis .
Molecular Structure Analysis
The molecular formula of Batabulin Sodium is C13H6F6NNaO3S . The InChIKey is UWPXRVDIKGZQQW-UHFFFAOYSA-N . The Canonical SMILES is COC1=C (C=C (C=C1) [N-]S (=O) (=O)C2=C (C (=C (C (=C2F)F)F)F)F)F. [Na+] .
Scientific Research Applications
Batabulin Sodium: A Comprehensive Analysis of Scientific Research Applications: Batabulin sodium is a small molecule drug with a variety of applications in scientific research, particularly in the field of oncology. Below are detailed sections focusing on unique applications of Batabulin sodium.
Tubulin Inhibition
Batabulin sodium functions as a tubulin inhibitor , interfering with tubulin polymerization, which is a critical process in cell division . This mechanism is particularly useful in cancer research for studying the effects of tubulin inhibition on cell proliferation.
Multidrug-Resistant Cancer Treatment
Research has shown that Batabulin sodium is effective in inhibiting the growth of both sensitive and multidrug-resistant human tumor xenografts . This makes it a valuable compound for studying treatment options for resistant forms of cancer.
Breast Cancer Therapy
Batabulin sodium has been used in clinical trials for the treatment of breast cancer . Its role in these trials provides insights into new therapeutic approaches for this common type of cancer.
Colorectal Cancer Research
Clinical trials have also explored the use of Batabulin sodium in treating colorectal cancer , offering a potential avenue for developing new treatments for gastrointestinal malignancies.
Glioma Studies
The compound’s application extends to glioma research, where it has been tested in clinical settings . Understanding its effects on brain tumors can lead to significant advancements in neuro-oncology.
Hepatocellular Carcinoma Investigation
Batabulin sodium’s efficacy against hepatocellular carcinoma has been evaluated, providing valuable data for liver cancer treatment strategies .
Non-Small Cell Lung Cancer (NSCLC) Trials
NSCLC is another area where Batabulin sodium has been trialed, contributing to the body of research on lung cancer therapies .
Each of these applications demonstrates the versatility and importance of Batabulin sodium in scientific research, particularly within oncology. The compound’s ability to inhibit tubulin polymerization and its efficacy against various forms of cancer make it a focal point for ongoing and future studies.
Synapse - Drug Targets National Center for Advancing Translational Sciences - BATABULIN SODIUM
Mechanism of Action
Target of Action
Batabulin Sodium, also known as T138067, primarily targets the β-tubulin isotypes . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Batabulin Sodium interacts with its target by covalently and selectively modifying the β1, β2, and β4 isotypes of β-tubulin . This modification occurs at a conserved cysteine residue . The result of this interaction is the disruption of microtubule polymerization , which can lead to changes in cell morphology and function .
Biochemical Pathways
The primary biochemical pathway affected by Batabulin Sodium is the microtubule assembly pathway . By disrupting microtubule polymerization, Batabulin Sodium can affect various downstream effects related to cell structure and function. These effects can include changes in cell shape, motility, and intracellular transport .
Result of Action
The molecular and cellular effects of Batabulin Sodium’s action primarily involve changes in cell morphology and function . For instance, in the presence of Batabulin Sodium, some cells adopt a rounded morphology and become detached from the plate . This can lead to cell-cycle arrest and ultimately induce apoptotic cell death .
Action Environment
properties
IUPAC Name |
sodium;(3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPXRVDIKGZQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173231 | |
| Record name | Batabulin Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Batabulin sodium | |
CAS RN |
195533-98-3 | |
| Record name | Batabulin Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batabulin Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BATABULIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G04B77F772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)
![N-[4-[1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-N'-methylurea](/img/structure/B1684011.png)
![6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide](/img/structure/B1684012.png)
![4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine](/img/structure/B1684013.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)


![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)

![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)


